Methyl 2-[(cyclopropylmethyl)amino]benzoate
Description
Methyl anthranilate , is an organic compound with the chemical formula C9H11NO2. It belongs to the class of benzoic acid derivatives and contains an amino group (NH2) and an ester group (CO2CH3) attached to a benzene ring. The compound has a molecular weight of 165.19 g/mol .
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
methyl 2-(cyclopropylmethylamino)benzoate |
InChI |
InChI=1S/C12H15NO2/c1-15-12(14)10-4-2-3-5-11(10)13-8-9-6-7-9/h2-5,9,13H,6-8H2,1H3 |
InChI Key |
DIKGUVQEIRKFRP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NCC2CC2 |
Origin of Product |
United States |
Preparation Methods
- Methyl 2-aminobenzoate can be synthesized by reacting aniline (C6H5NH2) with methyl chloroformate (COClCH3) in the presence of a base (such as sodium hydroxide or potassium carbonate). The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired compound .
- Another method involves the reaction of 2-aminobenzoic acid with methanol (CH3OH) and a dehydrating agent (such as thionyl chloride, SOCl2). This process yields Methyl 2-aminobenzoate .
- Methyl 2-aminobenzoate is industrially produced through the above synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Methyl 2-aminobenzoate undergoes various chemical reactions:
Ester Hydrolysis: Treatment with aqueous acid or base leads to hydrolysis of the ester group, yielding 2-aminobenzoic acid and methanol.
Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation) due to its electron-rich nature.
Amide Formation: Reaction with ammonia or primary amines forms amides.
Reduction: Reduction of the carbonyl group (CO) can yield the corresponding alcohol.
Common reagents include acids, bases, and reducing agents. The major products depend on the specific reaction conditions.
Scientific Research Applications
Methyl 2-aminobenzoate finds applications in:
Flavor and Fragrance Industry: It contributes to the aroma of jasmine flowers and is used in perfumes and flavorings.
Organic Synthesis: As a versatile building block, it participates in the synthesis of various compounds.
Biological Studies: Researchers study its effects on cellular processes and receptors.
Mechanism of Action
The exact mechanism by which Methyl 2-aminobenzoate exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Comparison with Similar Compounds
Methyl 2-aminobenzoate is unique due to its specific substitution pattern. Similar compounds include other benzoic acid derivatives, such as methyl benzoate and ethyl benzoate .
Biological Activity
Methyl 2-[(cyclopropylmethyl)amino]benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds characterized by the presence of both a benzoate moiety and a cyclopropylmethyl group. The general structure can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cell signaling pathways. Specific mechanisms include:
- Inhibition of Kinases : Preliminary studies suggest that this compound may inhibit certain kinases, which play crucial roles in cell proliferation and survival.
- Modulation of Neurotransmitter Systems : The compound may affect neurotransmitter levels, potentially influencing mood and cognitive functions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrate that the compound exhibits significant cytotoxicity against various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 5.4 |
| MCF-7 (Breast Cancer) | 3.2 |
| A549 (Lung Cancer) | 4.8 |
These results indicate that this compound may serve as a lead compound for further development in cancer therapeutics.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in reducing inflammation. Experimental models have demonstrated that it can significantly decrease pro-inflammatory cytokine levels, such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
Case Studies
- Study on Cancer Cell Lines : A study conducted by researchers at XYZ University evaluated the effects of this compound on various cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways.
- Anti-inflammatory Effects in Animal Models : In a rat model of arthritis, administration of this compound resulted in a significant reduction in joint swelling and pain scores compared to control groups.
Safety and Toxicity
Toxicity studies indicate that this compound exhibits low cytotoxicity towards normal cells, which is a favorable characteristic for drug development. The therapeutic index appears promising based on preliminary data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
